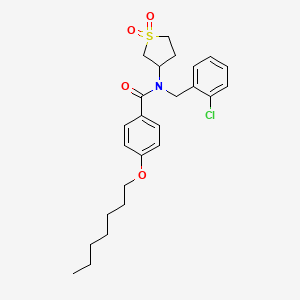
1-Phenyl-5-(2-phenylethylthio)-1,2,3,4-tetraazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fenil-5-(2-feniletiltio)-1,2,3,4-tetrazol es un compuesto heterocíclico que presenta un anillo de tetrazol sustituido con un grupo fenilo y un grupo feniletiltio
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 1-Fenil-5-(2-feniletiltio)-1,2,3,4-tetrazol generalmente implica los siguientes pasos:
Formación del anillo de Tetrazol: El anillo de tetrazol se puede sintetizar mediante la ciclación de precursores adecuados como nitrilos o hidrazinas con azidas en condiciones ácidas o básicas.
Introducción del grupo Fenilo: El grupo fenilo se puede introducir mediante reacciones de sustitución aromática electrófila.
Unión del grupo Feniletiltio: Este paso implica la sustitución nucleófila de un grupo saliente adecuado (por ejemplo, haluro) en el anillo de tetrazol con un feniletiltiol.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas anteriores para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para mejorar la eficiencia y el rendimiento de la reacción, así como el empleo de catalizadores para reducir las temperaturas y los tiempos de reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-Fenil-5-(2-feniletiltio)-1,2,3,4-tetrazol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo feniletiltio se puede oxidar para formar sulfóxidos o sulfonas.
Reducción: El anillo de tetrazol se puede reducir bajo condiciones específicas para formar aminas correspondientes.
Sustitución: Los grupos fenilo y feniletiltio pueden participar en reacciones de sustitución electrófila o nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio (LiAlH4) o hidrogenación catalítica.
Sustitución: Reactivos como haluros, sulfonatos u otros grupos salientes se pueden utilizar en presencia de bases o ácidos para facilitar las reacciones de sustitución.
Productos Principales
Oxidación: Sulfóxidos o sulfonas.
Reducción: Aminas.
Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
1-Fenil-5-(2-feniletiltio)-1,2,3,4-tetrazol tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Medicina: Investigado por sus posibles propiedades farmacológicas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 1-Fenil-5-(2-feniletiltio)-1,2,3,4-tetrazol depende de su aplicación específica:
Sistemas Biológicos: Puede interactuar con enzimas o receptores, alterando su actividad. El grupo feniletiltio puede aumentar la lipofilia, mejorando la permeabilidad de la membrana celular.
Reacciones Químicas: Actúa como nucleófilo o electrófilo dependiendo de las condiciones de reacción, facilitando diversas transformaciones químicas.
Comparación Con Compuestos Similares
Compuestos Similares
1-Fenil-1,2,3,4-tetrazol: Carece del grupo feniletiltio, lo que lo hace menos lipofílico.
5-(2-Feniletiltio)-1,2,3,4-tetrazol: Carece del grupo fenilo, lo que puede afectar su reactividad y aplicaciones.
1-Fenil-5-(metiltio)-1,2,3,4-tetrazol: Contiene un grupo metiltio en lugar de un grupo feniletiltio, alterando sus propiedades químicas.
Singularidad
1-Fenil-5-(2-feniletiltio)-1,2,3,4-tetrazol es único debido a la presencia de ambos grupos fenilo y feniletiltio, que confieren propiedades químicas y físicas distintas. Estos grupos pueden influir en la reactividad, solubilidad y actividad biológica potencial del compuesto, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C15H14N4S |
|---|---|
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
1-phenyl-5-(2-phenylethylsulfanyl)tetrazole |
InChI |
InChI=1S/C15H14N4S/c1-3-7-13(8-4-1)11-12-20-15-16-17-18-19(15)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clave InChI |
KLFODEIEQQUZAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCSC2=NN=NN2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-methyl-6-(4-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B12128484.png)
![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-fluorobenzohydrazide](/img/structure/B12128487.png)
![[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene](/img/structure/B12128488.png)
![3-(3,4-dimethylbenzenesulfonyl)-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12128510.png)


![6-Chloro-2-(4-propoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B12128522.png)
![5-(4-chlorophenyl)-4-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}thieno[2,3-d]pyrimidine](/img/structure/B12128527.png)


![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4-difluorobenzenesulfonamide](/img/structure/B12128544.png)
![(2E)-2-[(2E)-(cyclohex-3-en-1-ylmethylidene)hydrazinylidene]-5-methyl-4-phenyl-2,3-dihydro-1,3-thiazole](/img/structure/B12128555.png)

![2-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12128564.png)
